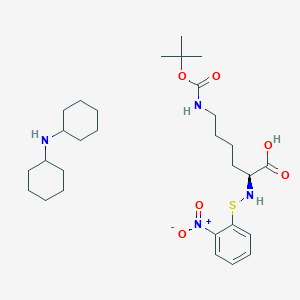
Nps-Lys(Boc)-OH DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nps-Lys(Boc)-OH DCHA, also known as this compound, is a useful research compound. Its molecular formula is C29H48N4O6S and its molecular weight is 580.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Nps-Lys(Boc)-OH DCHA, a derivative of lysine with a tert-butyloxycarbonyl (Boc) protecting group, is utilized in peptide synthesis and has gained attention for its biological activity. This article explores its synthesis, properties, and biological implications based on diverse research findings.
This compound is characterized by its molecular formula C28H53N3O6 and a molecular weight of 527.74 g/mol . The compound features a dicyclohexylammonium (DCHA) salt form, which enhances its solubility and stability during synthesis.
Synthesis Methods:
- Solid-Phase Peptide Synthesis (SPPS): this compound is often incorporated into peptides via SPPS, utilizing the Boc group for temporary protection of the amine functionality during chain elongation.
- Activation Techniques: The compound can be activated using coupling agents such as BOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) combined with DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .
Biological Activity
The biological activity of this compound is primarily linked to its role in peptide synthesis and the resulting peptides' functionalities. Here are key aspects of its biological implications:
- Peptide Formation: The incorporation of this compound into peptides allows for the introduction of lysine residues, which are critical for various biological functions, including enzyme activity and receptor binding.
- Antimicrobial Properties: Some studies have indicated that peptides synthesized with lysine derivatives exhibit antimicrobial activity, potentially due to their ability to disrupt bacterial membranes .
- Gene Delivery Systems: Research has demonstrated that polymers incorporating this compound can enhance the delivery of siRNA, improving transfection efficiency in cellular models. This is attributed to the positive charge from lysine, which facilitates interaction with negatively charged nucleic acids .
Table 1: Summary of Biological Studies Involving this compound
科学的研究の応用
Scientific Research Applications
-
Solid-Phase Peptide Synthesis
Nps-Lys(Boc)-OH DCHA is primarily utilized in SPPS due to its stable protective groups that allow for selective deprotection and coupling reactions. The Boc group can be easily removed under mild acidic conditions, facilitating the synthesis of complex peptides.Application Description Coupling Reactions Used as a building block in the synthesis of peptides through coupling with other amino acids. Deprotection The Boc group allows for selective removal, enabling further modifications of the peptide chain. -
Peptide Therapeutics
Peptides synthesized using this compound have shown potential in therapeutic applications, particularly in drug delivery systems. For instance, peptides can be designed to target specific receptors or tissues, enhancing their efficacy and reducing side effects. -
Bioconjugation
The Nps moiety allows for bioconjugation with various biomolecules such as antibodies or enzymes. This property is crucial for developing targeted therapies and diagnostic tools. -
Research on Protein Interactions
Peptides derived from this compound can be used to study protein-protein interactions, providing insights into cellular mechanisms and pathways.
Case Studies
-
Peptide Synthesis for Cancer Therapy
A study demonstrated the synthesis of a peptide using this compound that targets cancer cells specifically. The peptide was conjugated with a cytotoxic agent, leading to enhanced apoptosis in cancerous cells while sparing healthy tissues . -
Antibody-Drug Conjugates
Research highlighted the use of this compound in the development of antibody-drug conjugates (ADCs). By attaching cytotoxic drugs to antibodies through peptides synthesized from this compound, researchers achieved targeted delivery to tumor cells, significantly improving therapeutic outcomes . -
Vaccine Development
Another application involved synthesizing peptide epitopes using this compound for vaccine development. These epitopes were shown to elicit robust immune responses in preclinical models, indicating potential for use in human vaccines .
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(2-nitrophenyl)sulfanylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S.C12H23N/c1-17(2,3)26-16(23)18-11-7-6-8-12(15(21)22)19-27-14-10-5-4-9-13(14)20(24)25;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,9-10,12,19H,6-8,11H2,1-3H3,(H,18,23)(H,21,22);11-13H,1-10H2/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJNVWLUMCMNGT-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-69-7 |
Source


|
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













